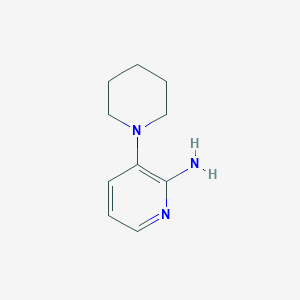

3-(Piperidin-1-yl)pyridin-2-amin

Übersicht

Beschreibung

“3-(Piperidin-1-yl)pyridin-2-amine” is a compound that belongs to the class of piperidine alkaloids and pyridine alkaloids . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “3-(Piperidin-1-yl)pyridin-2-amine” consists of a piperidine ring attached to a pyridine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The molecular weight of “3-(Piperidin-1-yl)pyridin-2-amine” is 177.25 g/mol . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “3-(Piperidin-1-yl)pyridin-2-amin”, wobei der Schwerpunkt auf verschiedenen einzigartigen Anwendungen liegt:

Antikrebsanwendungen

Piperidinderivate wurden auf ihre potenziellen Antikrebseigenschaften untersucht. Sie können die Apoptose in Krebszellen durch mitochondriale Pfade induzieren, was die Freisetzung von Cytochrom c und die Aktivierung von Caspasesystemen umfassen kann .

Arzneimittelforschung

Der Piperidin-Kern ist in der Arzneimittelforschung von entscheidender Bedeutung, insbesondere bei Struktur-Aktivitäts-Beziehungsstudien. Es wurde festgestellt, dass bestimmte Verknüpfungen zwischen Piperidin und anderen Einheiten für inhibitorische Wirkungen auf biologische Ziele unerlässlich sind .

Antidepressive Wirkungen

Jüngste Studien haben gezeigt, dass einige Piperidin-basierte Heterocyclen signifikante antidepressive Wirkungen aufweisen, wie durch die reduzierte Immobilitätszeit in Tiermodellen wie dem Maus-Schwanzaufhängungstest belegt wird .

Hemmung von Kinasen

Piperidinderivate wurden als duale Inhibitoren für klinisch resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen 1-Kinase (ROS1) entwickelt, die wichtige Ziele bei bestimmten Lymphomtypen sind .

Antioxidative Eigenschaften

Natürlich vorkommende Piperidin-basierte Verbindungen haben aufgrund ihrer Fähigkeit, freie Radikale zu behindern oder zu unterdrücken, starke antioxidative Wirkungen gezeigt .

Für weitere Lektüre und technische Details können Sie sich auf Peer-Review-Artikel und technische Dokumente beziehen, die bei Sigma-Aldrich verfügbar sind .

Wirkmechanismus

While the specific mechanism of action for “3-(Piperidin-1-yl)pyridin-2-amine” is not clear, piperidine derivatives are known to exhibit a wide variety of biological activities. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Piperidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, 3-(Piperidin-1-yl)pyridin-2-amine can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-(Piperidin-1-yl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-(Piperidin-1-yl)pyridin-2-amine can modulate the activity of signaling molecules such as kinases, leading to changes in downstream signaling cascades. These changes can affect processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(Piperidin-1-yl)pyridin-2-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, 3-(Piperidin-1-yl)pyridin-2-amine can inhibit or activate their function, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-1-yl)pyridin-2-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of 3-(Piperidin-1-yl)pyridin-2-amine on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular processes such as metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(Piperidin-1-yl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or altering cellular signaling pathways. At higher doses, 3-(Piperidin-1-yl)pyridin-2-amine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .

Metabolic Pathways

3-(Piperidin-1-yl)pyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, 3-(Piperidin-1-yl)pyridin-2-amine may affect pathways related to energy production, such as glycolysis and the citric acid cycle, by altering the activity of enzymes involved in these processes .

Transport and Distribution

Within cells and tissues, 3-(Piperidin-1-yl)pyridin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, specific transporters may facilitate the uptake of 3-(Piperidin-1-yl)pyridin-2-amine into cells, while binding proteins may sequester the compound in particular cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Piperidin-1-yl)pyridin-2-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(Piperidin-1-yl)pyridin-2-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Eigenschaften

IUPAC Name |

3-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGBXNJMGNHPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301659 | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-41-3 | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

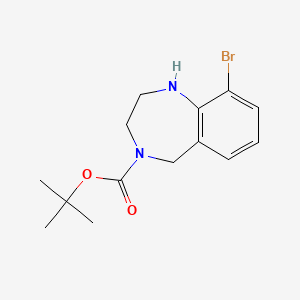

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate](/img/structure/B1374602.png)

![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)